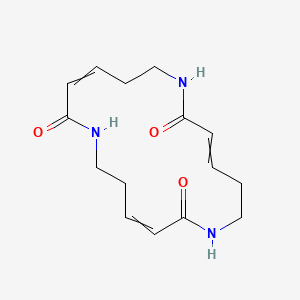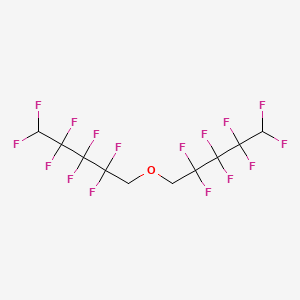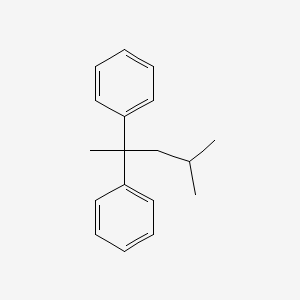![molecular formula C47H33NS2 B14232915 2,6-Bis({[4-(anthracen-9-YL)phenyl]sulfanyl}methyl)pyridine CAS No. 820972-67-6](/img/structure/B14232915.png)
2,6-Bis({[4-(anthracen-9-YL)phenyl]sulfanyl}methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis({[4-(anthracen-9-yl)phenyl]sulfanyl}methyl)pyridine is a complex organic compound that features a pyridine core substituted with anthracene and phenyl groups. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields, particularly in materials science and organic electronics.
準備方法
The synthesis of 2,6-Bis({[4-(anthracen-9-yl)phenyl]sulfanyl}methyl)pyridine typically involves multi-step organic reactions. One common method includes the Suzuki/Sonogashira cross-coupling reactions, which are used to introduce the anthracene and phenyl groups onto the pyridine core . The reaction conditions often involve palladium catalysts and bases such as potassium carbonate in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
2,6-Bis({[4-(anthracen-9-yl)phenyl]sulfanyl}methyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,6-Bis({[4-(anthracen-9-yl)phenyl]sulfanyl}methyl)pyridine has several scientific research applications:
Organic Electronics: It is used as an emitter in organic light-emitting devices (OLEDs) due to its excellent photophysical properties.
Photophysical Studies: The compound’s unique fluorescence and solvatochromism make it a valuable tool in studying molecular interactions and environments.
Material Science: Its stability and electronic properties are leveraged in the development of new materials for electronic and optoelectronic applications.
作用機序
The mechanism by which 2,6-Bis({[4-(anthracen-9-yl)phenyl]sulfanyl}methyl)pyridine exerts its effects is primarily through its interaction with light. The anthracene moiety absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in OLEDs and other photophysical applications. The molecular targets and pathways involved include the electronic states of the anthracene and phenyl groups, which facilitate energy transfer and emission processes .
類似化合物との比較
Compared to other anthracene derivatives, 2,6-Bis({[4-(anthracen-9-yl)phenyl]sulfanyl}methyl)pyridine stands out due to its unique substitution pattern and enhanced photophysical properties. Similar compounds include:
9,10-Bis(phenylethynyl)anthracene: Known for its blue emission and high quantum yield.
2,6-Bis(4-phenyl-2-oxazolinyl)pyridine: Used in chiral catalysis and has different electronic properties.
1,1′-{[3,5-Bis((dodecyloxycarbonyl)-4-phenyl-1,4-dihydropyridine-2,6-diyl]bis(methylene)}bis[4-(anthracen-9-yl)pyridin-1-ium] Dibromide: Exhibits self-assembling properties and is used in nanoparticle research.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
特性
CAS番号 |
820972-67-6 |
|---|---|
分子式 |
C47H33NS2 |
分子量 |
675.9 g/mol |
IUPAC名 |
2,6-bis[(4-anthracen-9-ylphenyl)sulfanylmethyl]pyridine |
InChI |
InChI=1S/C47H33NS2/c1-5-16-42-34(10-1)28-35-11-2-6-17-43(35)46(42)32-20-24-40(25-21-32)49-30-38-14-9-15-39(48-38)31-50-41-26-22-33(23-27-41)47-44-18-7-3-12-36(44)29-37-13-4-8-19-45(37)47/h1-29H,30-31H2 |
InChIキー |
XZDMOJPYIONHQG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=C(C=C4)SCC5=NC(=CC=C5)CSC6=CC=C(C=C6)C7=C8C=CC=CC8=CC9=CC=CC=C97 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol](/img/structure/B14232832.png)
![Methyl [3-(trihydroxysilyl)propyl]phosphonate](/img/structure/B14232837.png)
![1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one](/img/structure/B14232838.png)
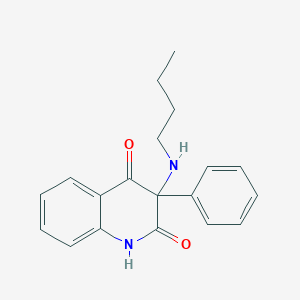

![2-amino-N-(sec-butyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232855.png)
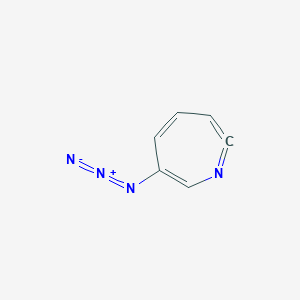
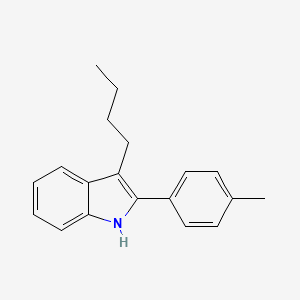
![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-](/img/structure/B14232880.png)
![Ethyl N-[(undec-10-en-1-yl)oxy]ethanimidate](/img/structure/B14232886.png)
